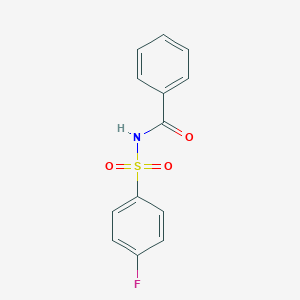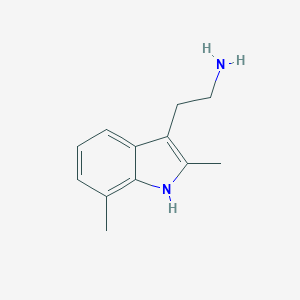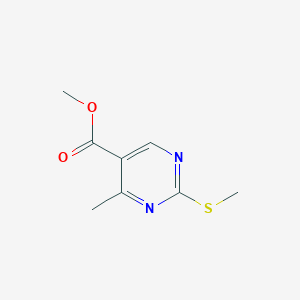![molecular formula C14H20N2O2 B185976 N-[2-(4-nitrophenyl)ethyl]cyclohexanamine CAS No. 5338-99-8](/img/structure/B185976.png)
N-[2-(4-nitrophenyl)ethyl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-nitrophenyl)ethyl]cyclohexanamine, also known as N-Ethylhexedrone or Hexen, is a psychoactive substance that belongs to the cathinone class of drugs. It is a synthetic stimulant that has gained popularity in the research community due to its potential applications in the field of neuroscience.
Mécanisme D'action
N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine by the presynaptic neuron. This leads to an increase in dopamine concentration in the synaptic cleft, which can result in increased dopamine signaling in the brain. This property makes it useful in the study of reward mechanisms and addiction in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone are not well understood. However, it is known to act as a stimulant and can lead to increased heart rate, blood pressure, and body temperature. It can also cause feelings of euphoria, increased energy, and increased sociability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone is its potent dopamine reuptake inhibitory effects, which make it useful in the study of addiction and reward mechanisms in the brain. However, its potential for abuse and lack of understanding of its biochemical and physiological effects are limitations for lab experiments.
Orientations Futures
Future research on N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone should focus on its potential applications in the treatment of addiction and other psychiatric disorders. It should also investigate its long-term effects on the brain and body, as well as its potential for abuse. Additionally, research should be conducted to develop more selective dopamine reuptake inhibitors that can be used as potential therapeutics with fewer side effects.
Méthodes De Synthèse
The synthesis of N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone involves the reaction of cyclohexanone with 4-nitrophenylacetic acid to form 4-nitrophenylcyclohexanone. This intermediate is then reduced with sodium borohydride to produce N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone. The purity of the final product can be improved through recrystallization using solvents such as ethanol or methanol.
Applications De Recherche Scientifique
N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone has been studied for its potential applications in the field of neuroscience. It has been shown to act as a dopamine reuptake inhibitor, which means it can increase the level of dopamine in the brain. This property makes it useful in the study of addiction and reward mechanisms in the brain.
Propriétés
Numéro CAS |
5338-99-8 |
|---|---|
Nom du produit |
N-[2-(4-nitrophenyl)ethyl]cyclohexanamine |
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
N-[2-(4-nitrophenyl)ethyl]cyclohexanamine |
InChI |
InChI=1S/C14H20N2O2/c17-16(18)14-8-6-12(7-9-14)10-11-15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2 |
Clé InChI |
PQZWWEGKFMAJDD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1CCC(CC1)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
Autres numéros CAS |
5338-99-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)










